

Technical Guide: Spectroscopic Characterization of N-Desmethylhydroxyterbinafine

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Compound of Interest

Compound Name: *N-Desmethylhydroxyterbinafine*

CAS No.: 162227-14-7

Cat. No.: B1145590

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Executive Summary & Metabolic Context

N-Desmethylhydroxyterbinafine (C

H
NO, MW 293.41 Da) represents a dual-transformation metabolite of Terbinafine. It is formed via two primary enzymatic modifications:

- N-Demethylation: Removal of the N-methyl group (mediated by CYP2C9, CYP1A2).[1][2]
- Hydroxylation: Oxidation of the aliphatic side chain (specifically the tert-butyl group) or the naphthalene ring.

While ring-hydroxylated isomers exist, the side-chain hydroxylated variant (oxidation of a terminal methyl to a hydroxymethyl group) is the critical intermediate precursor to N-desmethylcarboxyterbinafine, the major urinary metabolite in humans. This guide focuses on characterizing this specific pharmacokinetically relevant isomer.

Why Characterization Matters

- Bioanalysis: Distinguishing the hydroxy metabolite (m/z 294) from the N-oxide of the desmethyl metabolite (also m/z 294) is critical for accurate PK modeling.

- Toxicity: Understanding the stability of the allylamine bridge in this metabolite is essential, as cleavage can generate reactive aldehydes (e.g., TBF-A) implicated in idiosyncratic hepatotoxicity.

Physicochemical Profile

Property	Parent (Terbinafine)	Metabolite (N-Desmethylhydroxy)
Formula	C H N	C H NO
Monoisotopic Mass	291.20 Da	293.18 Da
[M+H]	292.21	294.19
Key Functional Groups	Tertiary Allylamine, Naphthalene, Alkyne	Secondary Amine, Primary Alcohol (or Phenol), Alkyne
UV	224, 283 nm	~224, 283 nm (Naphthalene chromophore retained)

Mass Spectrometry (LC-MS/MS) Characterization

Mass spectrometry is the primary tool for detection in biological matrices (plasma/urine). The loss of the methyl group and the addition of oxygen create a distinct fragmentation pattern.

Ionization & Precursor Selection

- Ionization Source: Electrospray Ionization (ESI) in Positive Mode.^[3]
- Precursor Ion:m/z 294.2

Fragmentation Pathway (MS/MS)

The fragmentation logic relies on the cleavage of the C-N bond flanking the central nitrogen.

- Fragment A (Naphthalene Moiety):
 - Cleavage of the N-methylene bond yields the naphthylmethyl cation.
 - m/z 141.1 (Standard Terbinafine fragment).
 - Diagnostic Value: Presence of m/z 141 indicates the naphthalene ring is likely intact (unsubstituted). If the hydroxylation were on the ring, this fragment would shift to m/z 157.
- Fragment B (Aliphatic Side Chain):
 - Cleavage yields the amine-containing aliphatic chain.
 - Parent Chain: m/z 152 (for Terbinafine).
 - Metabolite Chain: m/z 154 (Desmethyl + Hydroxy).
 - Mechanism:^[1]^[2]^[4]^[5] The shift from 152 to 154 is complex. N-demethylation (-14) + Hydroxylation (+16) = Net +2.

MRM Transitions for Bioanalysis

For quantitative LC-MS/MS assays, use the following Multiple Reaction Monitoring (MRM) transitions:

Transition Type	Precursor (m/z)	Product (m/z)	Collision Energy (eV)	Structural Inference
Quantifier	294.2	141.1	20-30	Intact Naphthyl Ring (Hydroxylation is on side chain)
Qualifier 1	294.2	154.1	25-35	Modified Aliphatic Chain (N-desmethyl + OH)
Qualifier 2	294.2	115.1	40+	Naphthyl fragment (secondary cleavage)

NMR Spectroscopy Strategy

Nuclear Magnetic Resonance (NMR) is required to definitively locate the position of the hydroxyl group (Ring vs. Side Chain).

Sample Preparation[6]

- Solvent: Methanol-

(CD

OD) or DMSO-

.

- Note: CD

OD exchanges the amine NH and hydroxyl OH protons, simplifying the spectrum to carbon-bound protons only. Use DMSO-

if observing the labile protons is necessary to confirm the secondary amine.

- Concentration: >1 mg for

H NMR; >5 mg for

C NMR.

H NMR Assignments (Predictive vs. Observed)

A. The "N-Desmethyl" Signature[1][6]

- Parent: Strong singlet at

2.20 ppm (N-CH

).

- Metabolite: Absence of the signal at 2.20 ppm.

- Secondary Amine: In DMSO-

, a broad singlet (NH) appears around 4.0–9.0 ppm (highly variable/broad).

B. The "Hydroxy" Signature (Side-Chain Isomer)

This distinguishes the metabolite from simple N-desmethylterbinafine.

- Parent (t-Butyl): Singlet at

1.20 ppm (9H) representing three equivalent methyl groups.

- Metabolite (Hydroxylated t-Butyl):

- Symmetry is broken.

- Gem-dimethyl: Singlet at

~1.15 ppm (6H).

- Hydroxymethyl: Singlet (or AB quartet) at

~3.3–3.5 ppm (2H, -CH

-OH).

- Logic: One methyl group has been oxidized to a primary alcohol.

C. Aromatic Region (Naphthalene)

- If the spectrum shows a preserved 7-proton pattern (multiplets 7.4–8.1 ppm), the ring is unsubstituted, confirming side-chain hydroxylation.
- If the pattern integrates to 6 protons with changed splitting, the hydroxylation is on the ring (e.g., 7-hydroxy isomer).

Key 2D NMR Correlations

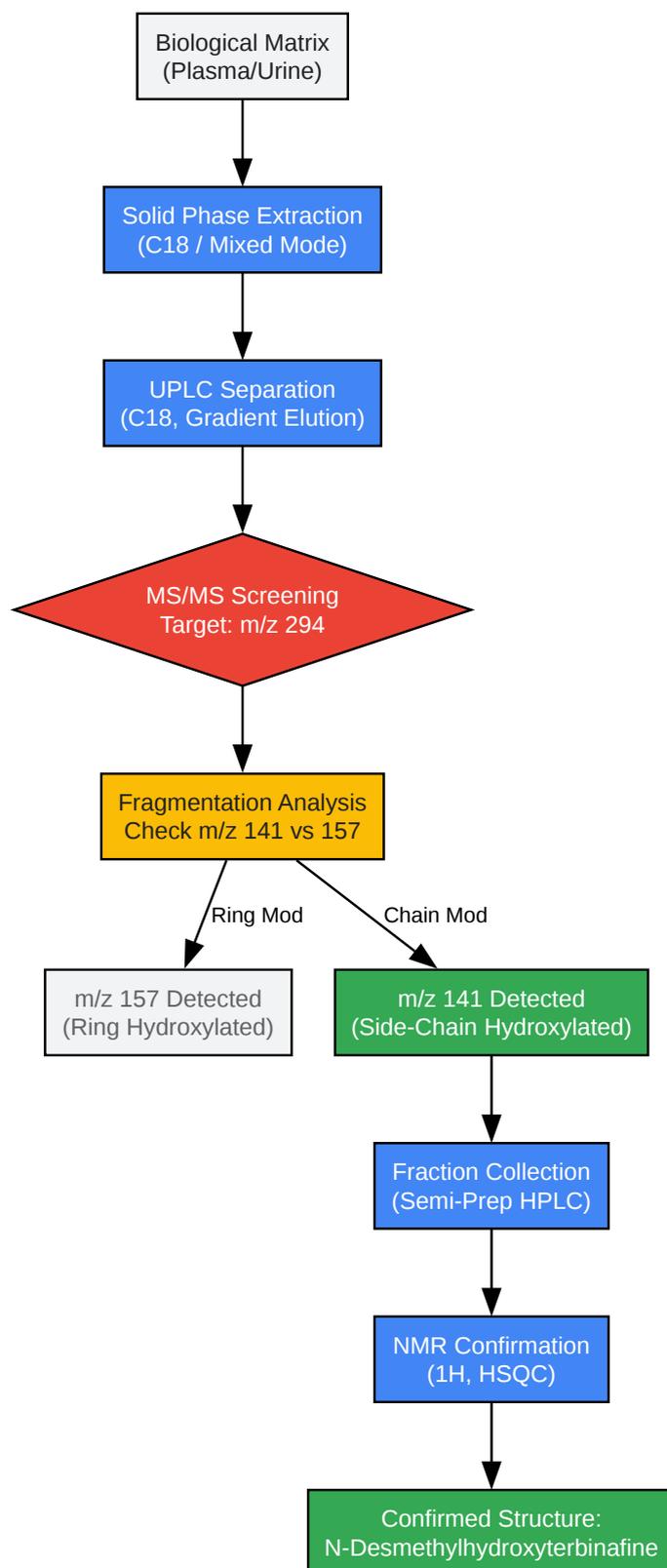
- HSQC: Correlates the new methylene protons (~3.4 ppm) to a carbon at ~65-70 ppm (typical for -CH

OH).

- HMBC: Long-range coupling from the gem-dimethyl protons to the carbinol carbon confirms the alcohol is on the tert-butyl scaffold.

Experimental Workflow Diagram

The following Graphviz diagram illustrates the logical flow for isolating and characterizing this metabolite from a biological matrix.

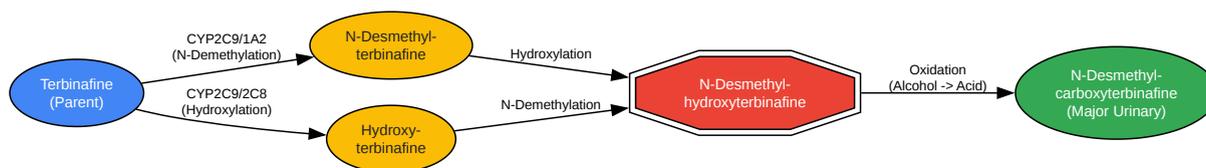


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Figure 1: Analytical workflow for the isolation and structural verification of **N-Desmethylhydroxyterbinafine**.

Metabolic Pathway Context

Understanding where this metabolite fits in the biotransformation cascade is crucial for explaining its presence in samples.



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Figure 2: Metabolic pathway showing **N-Desmethylhydroxyterbinafine** as the central intermediate to the major urinary metabolite.

Protocol: Validated LC-MS/MS Method

Objective: Quantification of **N-Desmethylhydroxyterbinafine** in human plasma.

- Reagents: Acetonitrile (LC-MS grade), Ammonium Formate (10 mM, pH 3.5).
- Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 μ m).
- Mobile Phase:
 - A: 10 mM Ammonium Formate (pH 3.5)
 - B: Acetonitrile
- Gradient:
 - 0.0 min: 85% A

- 1.0 min: 85% A
- 3.0 min: 10% A (Ramp)
- 4.0 min: 10% A (Hold)
- 4.1 min: 85% A (Re-equilibrate)
- Detection: MRM Mode (Positive ESI).
 - Monitor 294.2
 - 141.1 (Cone: 30V, Collision: 25eV).

Self-Validation Step: Always inject a "blank" matrix sample immediately after a high-concentration standard to check for carryover, as the secondary amine moiety can adhere to stainless steel lines.

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